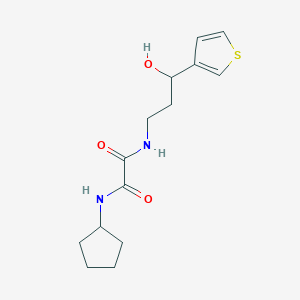
N1-cyclopentyl-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N1-cyclopentyl-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide” is a complex organic compound that contains a thiophene ring. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
The molecular structure of “N1-cyclopentyl-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide” is complex, with a cyclopentyl group, a thiophen-3-yl group, and an oxalamide group. The thiophene ring is a five-membered heterocycle that contains a sulfur atom .Chemical Reactions Analysis
The chemical reactions involving “N1-cyclopentyl-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide” would likely involve the thiophene ring, given its reactivity. Thiophene derivatives can undergo a variety of reactions, including condensation reactions .Wissenschaftliche Forschungsanwendungen
Functionalized Sulfur-Containing Heterocyclic Analogs
A study on sulfur-containing heterocyclic analogs, similar in structure to N1-cyclopentyl-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide, demonstrated their potential in cancer research. These compounds, including hydroxyl-containing benzo[b]thiophene analogs, were investigated for their antiproliferative activity against laryngeal cancer cells. The study found that the presence of a hydroxyl group significantly contributes to anticancer activity, suggesting a pathway for developing combinational therapies for effective chemotherapy (Haridevamuthu et al., 2023).
Novel Synthetic Approaches
Another research avenue involves the synthesis of di- and mono-oxalamides, highlighting a novel one-pot synthetic approach from 3-(2-nitroaryl)oxirane-2-carboxamides. This methodology, applicable to the synthesis of N-(2-carboxyphenyl)aryloxalmonoamides, offers a new avenue for producing various oxalamides, potentially including compounds like N1-cyclopentyl-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide, which could have various pharmacological applications (Mamedov et al., 2016).
Copper-Catalyzed Coupling Reactions
Copper-catalyzed coupling reactions offer another application for creating complex molecules, including those with (hetero)aryl chlorides and amides. Such methodologies could be pivotal for the synthesis or modification of N1-cyclopentyl-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide, enhancing its potential as a pharmaceutical compound by improving its bioavailability or therapeutic efficacy (De, Yin, & Ma, 2017).
Chemical Characterization and Stability
The chemical characterization and stability of similar compounds are crucial for their development as therapeutic agents. A study on ASTA Z 7557, a stable derivative of 4-hydroxy-cyclophosphamide, illustrates the importance of understanding the chemical properties and stability mechanisms for the development of drugs. Such research underscores the relevance of chemical characterization for compounds like N1-cyclopentyl-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide, potentially guiding its development and application in medicine (Niemeyer et al., 2004).
Zukünftige Richtungen
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .
Eigenschaften
IUPAC Name |
N'-cyclopentyl-N-(3-hydroxy-3-thiophen-3-ylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c17-12(10-6-8-20-9-10)5-7-15-13(18)14(19)16-11-3-1-2-4-11/h6,8-9,11-12,17H,1-5,7H2,(H,15,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNXRDWGFZWIJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NCCC(C2=CSC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

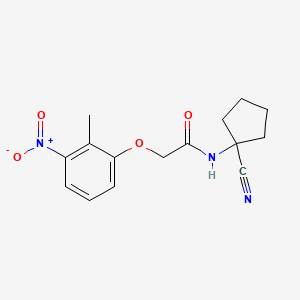
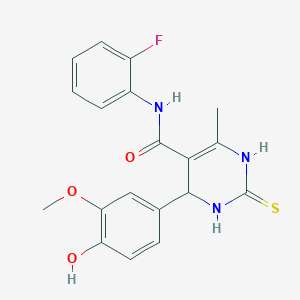
![2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(sec-butyl)acetamide](/img/structure/B2871704.png)
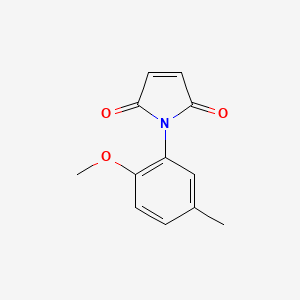
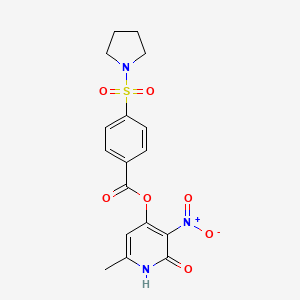
![2-(2-fluorophenoxy)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide](/img/structure/B2871709.png)
![2-(4-cyclopropyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)-N-(4-(trifluoromethyl)benzyl)acetamide](/img/structure/B2871713.png)
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2871714.png)
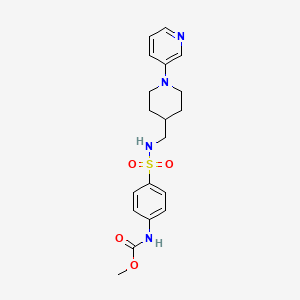
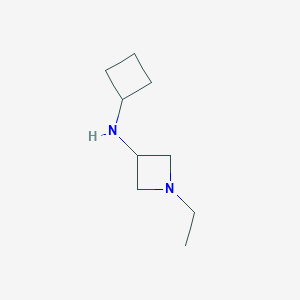

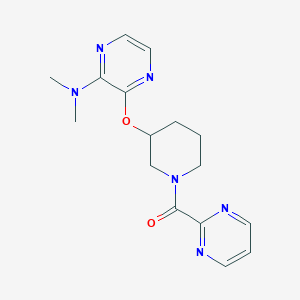
![2-(Methoxymethyl)benzo[d]thiazole-6-carboxylic acid](/img/structure/B2871723.png)
